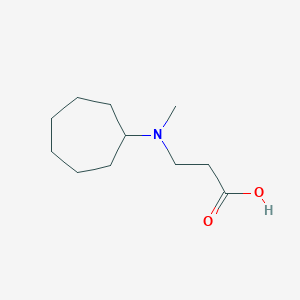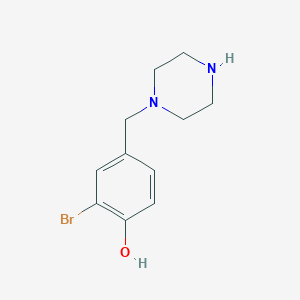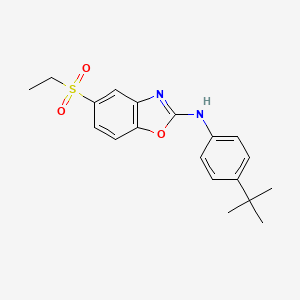
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine is a synthetic organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a tert-butylphenyl group, and an ethanesulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where tert-butylbenzene is reacted with the benzoxazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The ethanesulfonyl group can be introduced through a sulfonylation reaction, where ethanesulfonyl chloride is reacted with the benzoxazole derivative in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole ring or the tert-butylphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used in substitution reactions, often in the presence of a catalyst or under specific conditions (e.g., elevated temperature, acidic or basic medium).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.
Industry: Utilized in the development of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The exact pathways involved can vary and may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
類似化合物との比較
Similar Compounds
N-(4-tert-butylphenyl)-5-(methylsulfonyl)-1,3-benzoxazol-2-amine: Similar structure but with a methylsulfonyl group instead of an ethanesulfonyl group.
N-(4-tert-butylphenyl)-5-(phenylsulfonyl)-1,3-benzoxazol-2-amine: Similar structure but with a phenylsulfonyl group instead of an ethanesulfonyl group.
N-(4-tert-butylphenyl)-5-(propylsulfonyl)-1,3-benzoxazol-2-amine: Similar structure but with a propylsulfonyl group instead of an ethanesulfonyl group.
Uniqueness
N-(4-tert-butylphenyl)-5-(ethanesulfonyl)-1,3-benzoxazol-2-amine is unique due to the presence of the ethanesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs
特性
分子式 |
C19H22N2O3S |
|---|---|
分子量 |
358.5 g/mol |
IUPAC名 |
N-(4-tert-butylphenyl)-5-ethylsulfonyl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C19H22N2O3S/c1-5-25(22,23)15-10-11-17-16(12-15)21-18(24-17)20-14-8-6-13(7-9-14)19(2,3)4/h6-12H,5H2,1-4H3,(H,20,21) |
InChIキー |
VMXLFQBJJMJNJY-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




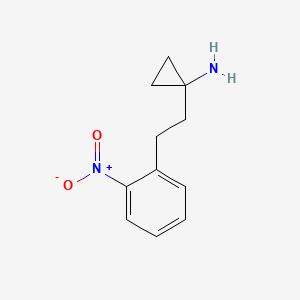



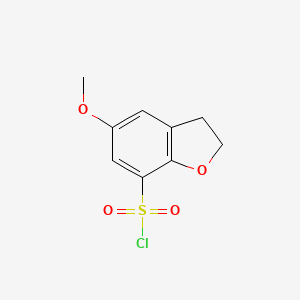

![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
